molecular formula C20H22O5 B124198 Kadsurenin K CAS No. 149560-83-8

Kadsurenin K

Cat. No. B124198
M. Wt: 342.4 g/mol
InChI Key: QPJPDAWUDLZIDJ-MGMUYRNOSA-N
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Description

Kadsurenin K is a neolignan with the molecular formula C20H22O5 . It was originally isolated from Piper kadsura . It has been identified as a platelet-activating factor receptor antagonist and a plant metabolite . It is a bridged compound, a carbobicyclic compound, a cyclic ketone, an enone, a neolignan, and a member of guaiacols .


Molecular Structure Analysis

Kadsurenin K has a molecular weight of 342.386 Da and a mono-isotopic mass of 342.146729 Da . It has four defined stereocentres .


Physical And Chemical Properties Analysis

Kadsurenin K has a predicted boiling point of 515.3±50.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 7.51±0.70 .

Scientific Research Applications

1. PAF-Antagonistic Activity

Kadsurenin K, identified in Piper kadsura, exhibits significant platelet-activating factor (PAF) antagonistic activity. This discovery contributes to understanding the bioactive components of Piper kadsura and their potential therapeutic applications (Ma, Han, & Liu, 1993).

2. Structural Analysis

The molecular structure of kadsurenin K and its variants has been a focus of research. Studies have determined these structures through methods like single-crystal X-ray analysis, which helps in understanding their biological functions and potential for pharmaceutical applications (Jiang, Mak, & Fung, 2003).

3. Total Synthesis

Research has also been conducted on the total synthesis of kadsurenin K, providing insights into the chemical processes involved in its production. This facilitates the exploration of kadsurenin K's therapeutic potential by enabling laboratory synthesis (Wang, Wu, Pan, & Yang, 2002).

properties

IUPAC Name

(1R,5R,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-5-6-13-10-20(25-4)11(2)16(17(18(13)22)19(20)23)12-7-8-14(21)15(9-12)24-3/h5,7-11,16-17,21H,1,6H2,2-4H3/t11-,16+,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJPDAWUDLZIDJ-MGMUYRNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933675
Record name 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kadsurenin K

CAS RN

149560-83-8
Record name (1R,5R,6R,7R)-7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149560-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kadsurenin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149560838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Y Ma, GQ Han, ZJ Liu - Yao xue xue bao= Acta Pharmaceutica …, 1993 - europepmc.org
… of our previous report dealing with the structures of novel neolignans from Piper kadsura (Choisy) Ohwi, two other new bicyclo(3,2,1) octanoid neolignans, named kadsurenin K and …
Number of citations: 14 europepmc.org
M Wang, A Wu, X Pan, H Yang - The Journal of Organic Chemistry, 2002 - ACS Publications
… Comparison of 6 with methyl kadsurenin K 10 indicated that they have identical stereochemistry, and as it happens, the precursor of methyl kadsurenin K 10 is kadsurenone 9b, 9 which …
Number of citations: 22 pubs.acs.org
DT Kumar, MSS Devi, SU Kumar, A Sherlin… - Advances in protein …, 2022 - Elsevier
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) transmissions are occurring rapidly; it is raising the alarm around the globe. Though vaccines are currently available, …
Number of citations: 4 www.sciencedirect.com
WMNHW Salleh - Bol. latinoam. Caribe plantas med. aromát, 2020 - researchgate.net
Piper kadsura (Choisy) Ohwi which belongs to the family Piperaceae, is a well-known medicinal plant possessing high medicinal and various therapeutic properties. It is widely used in …
Number of citations: 4 www.researchgate.net
A Ladeira Macedo… - Mini Reviews in …, 2017 - ingentaconnect.com
Background: The genus Piper L. has the shikimic acid pathway predominantly expressed, biosynthesizing many cinnamic acid derivatives (CAD). Objective: Neolignans comprise an …
Number of citations: 18 www.ingentaconnect.com
D Fan, C Zhou, C Chen, X Li, J Ma, Y Hu, G Li, J Ruan… - Fitoterapia, 2022 - Elsevier
The genus Piper, a member of the Piperaceae family, comprises >2000 species, of which many are well known to possess considerable economic and medicinal values. Lignans are …
Number of citations: 8 www.sciencedirect.com
RF do Nascimento Marinho… - Current Organic …, 2020 - ingentaconnect.com
Plants of the genus Piper (Piperaceae) have a pantropical distribution. In Brazil, Piper species are used in traditional medicine to treat many diseases such as inflammation, diabetes, …
Number of citations: 2 www.ingentaconnect.com
M Cheng, C Li, Y Gu, X Chen, G Wu, L Tan… - Jackfruit) Pulp From21 … - papers.ssrn.com
Jackfruit (Artocarpus heterophyllus Lam.) exhibits important biological activities, and its antioxidant effect is closely related to its rich phenolic compounds. The present study compared …
Number of citations: 0 papers.ssrn.com
F medicinal Uses - Northeast Asia, 1996 - books.google.com
Fruit (CP) Local Drug Name: Ba-jiao-hui-xiang (C), Bart-gock (H), Daiuikyo (J), Pal-gak-hoi-hyang (K). Processing: Dry after heating with boiling water for a moment or dry directly (C, K). …
Number of citations: 0 books.google.com
F medicinal Uses - 401. Codium fragile Hariot (Codiaceae) - World Scientific
1) Antagonistic activity against platelet activating factor [5]. 2) Effect on central nervous system [7]. 3) Antihypertensive effect [11, 12]. 4) Effect on uterus [12]. 5) Effect on striated muscle […
Number of citations: 0 www.worldscientific.com

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